molecular formula C25H27N3O3 B2993536 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 872854-91-6

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2993536
CAS No.: 872854-91-6
M. Wt: 417.509
InChI Key: GNQTWFIFIITMBT-UHFFFAOYSA-N
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Description

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Characterized by a complex molecular structure featuring an indole core linked to a pyrrolidine ring via a keto-amide chain and a trimethylphenylacetamide group, this compound is designed as a key intermediate for exploratory studies. While specific biological data for this exact molecule is not currently available in the public domain, its structural framework is related to other indole and pyrrolidine derivatives that have been investigated for various applications . For instance, structurally similar compounds containing the 1H-indol-3-yl and 2-oxopyrrolidine motifs have been identified in research contexts . Researchers are exploring these core structures for their potential in developing novel bioactive molecules. The presence of the pyrrolidin-1-yl group is a common feature in compounds with diverse pharmacological profiles, and the 2,4,6-trimethylphenyl moiety may influence the compound's steric and electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. Its potential applications may include serving as a building block in medicinal chemistry, a precursor in the synthesis of more complex molecules, or a standard in analytical method development. Researchers can utilize this compound to investigate new synthetic pathways, explore its mechanism of action in biological systems, and evaluate its physicochemical properties. It is supplied for R&D purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQTWFIFIITMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction of the indole moiety may produce indoline derivatives .

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1 summarizes structural analogues and their key features:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₂₅H₂₉N₃O₃ 431.52 Indole + pyrrolidinyl ethyl oxo + mesityl acetamide
N-(2,4,6-Trimethylphenyl)-acetamide (TMPA) C₁₁H₁₅NO 177.24 Mesityl acetamide with methyl substituents
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-2-one (ChemDiv 4725-0386) C₁₉H₂₁NO₃ 311.38 Dihydroindolone + mesityl ethyl oxo
N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide C₂₇H₂₅N₇O₂S₃ 575.72 Benzothiazole + tetrazole + mesityl acetamide
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide C₂₅H₂₆F₃N₃O₄S 521.60 Indole sulfonyl + 4-methylpiperidine + trifluoromethylphenyl acetamide

Key Observations :

Replacement of the pyrrolidine group with piperidine (as in ’s compound) introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity .

Heterocyclic Modifications: The benzothiazole and tetrazole groups in ’s compound introduce sulfur and nitrogen-rich moieties, which may enhance binding to metal ions or biological targets compared to the indole-pyrrolidine system .

Physicochemical and Crystallographic Properties

highlights crystallographic studies on mesityl acetamides, revealing:

  • Crystal Packing : TMPA and its derivatives (TMPMA, TMPDMA) exhibit one molecule per asymmetric unit, with bond parameters (e.g., C=O and N–C distances) sensitive to substituent bulk. For example, dichloroacetamide (TMPDCA) shows two molecules per unit, indicating steric-driven lattice distortions .

Biological Activity

The compound 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide (commonly referred to as P121-0866) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.44 g/mol. The structure includes an indole moiety, a pyrrolidine ring, and a trimethylphenyl group, which collectively contribute to its biological activity.

Property Value
Molecular FormulaC20H24N4O3
Molecular Weight368.44 g/mol
LogP2.606
Water Solubility (LogSw)-2.85
pKa10.93

While the exact mechanism of action for P121-0866 is not fully elucidated, similar compounds have been shown to interact with various biological targets. These may include:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with neurotransmitter receptors or other signaling pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, antitumor, and antimicrobial properties, suggesting that P121-0866 may possess these activities as well .

Antitumor Activity

Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole structures have shown IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Properties

Preliminary data suggest that P121-0866 may also have antimicrobial effects. Compounds featuring the pyrrolidine moiety are known for their activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxicity of various derivatives of indole-based compounds against A431 (human epidermoid carcinoma) cells. The presence of the pyrrolidine ring was crucial for enhancing the anticancer activity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : In a recent investigation, derivatives were tested for their antibacterial properties using the agar diffusion method. Compounds structurally related to P121-0866 displayed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds are metabolized by liver enzymes and excreted through renal pathways. The lipophilicity (LogP) suggests good membrane permeability, which is essential for oral bioavailability .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis likely involves multi-step reactions, including amide bond formation, indole alkylation, and pyrrolidine functionalization. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carbonyl group, as described for structurally similar acetamide derivatives .
  • Indole alkylation : Introduce the 2-oxo-pyrrolidin-1-yl ethyl group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
  • Optimization : Employ continuous flow reactors to enhance reaction homogeneity and reduce side products. Purify intermediates via flash chromatography (silica gel) and final products via recrystallization (e.g., ethyl acetate/hexane mixtures) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify indole C3 substitution, pyrrolidine ring integrity, and acetamide connectivity. Compare chemical shifts with PubChem data for related compounds .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS) with <2 ppm error .
  • FT-IR : Identify carbonyl stretches (1650–1750 cm1^{-1}) from the acetamide and pyrrolidinone moieties .

Basic: How can researchers assess the compound’s reactivity for further derivatization?

Answer:

  • Functional group analysis : The indole C2 position and pyrrolidinone carbonyl are reactive sites. Test nucleophilic substitution at the ethyl linker or amide hydrolysis under acidic/basic conditions .
  • Oxidation/Reduction : Explore oxidation of the indole ring (e.g., with mCPBA) or reduction of the pyrrolidinone carbonyl (e.g., using NaBH4_4/LiAlH4_4) to generate analogs .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

  • Substituent variation : Modify the 2,4,6-trimethylphenyl group to evaluate steric effects on target binding. Replace pyrrolidinone with piperidinone to assess ring size impact .
  • Bioisosteric replacement : Substitute the indole core with azaindole or benzimidazole to probe electronic effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with kinase ATP-binding site interactions .

Advanced: How can computational modeling predict metabolic stability and off-target interactions?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic liability (e.g., CYP450 interactions) and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., hERG channels) using GROMACS to assess cardiovascular risk .

Advanced: What in vitro assays are suitable for evaluating target engagement and selectivity?

Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify selectivity hotspots .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of the protein-ligand complex .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Answer:

  • Assay condition standardization : Compare results under consistent pH, temperature, and serum concentrations. For cellular assays, control for efflux pump activity (e.g., P-gp inhibition with verapamil) .
  • Orthogonal validation : Confirm enzyme inhibition (IC50_{50}) with cellular proliferation assays (e.g., MTT) and animal models .

Advanced: What methods improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (≤20% v/v) for intravenous administration .
  • Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen for enhanced solubility, followed by enzymatic cleavage in vivo .

Advanced: How to design a stability-indicating HPLC method for quantifying degradation products?

Answer:

  • Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (50:50 to 20:80 over 30 min).
  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation peaks .

Advanced: What mechanistic studies can elucidate the compound’s role in apoptosis induction?

Answer:

  • Flow cytometry : Measure Annexin V/PI staining in treated cells to quantify early/late apoptosis.
  • Western blotting : Assess cleavage of caspase-3, PARP, and Bcl-2 family proteins to map apoptotic pathways .

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